molecular formula C14H12N2 B8715332 2-Amino-2,2-diphenylacetonitrile

2-Amino-2,2-diphenylacetonitrile

Cat. No.: B8715332
M. Wt: 208.26 g/mol
InChI Key: XLHAFLQPSYZDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2,2-diphenylacetonitrile is a organic compound that serves as a versatile nitrile-based intermediate for research and development. This compound features a nitrile group and two phenyl rings, a structure known to be a valuable scaffold in medicinal chemistry . Compounds with the diphenylacetonitrile core are frequently utilized as key precursors in the synthesis of more complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) . The nitrile functional group is highly reactive, allowing this compound to undergo various transformations, such as hydrolysis or serving as a building block in multi-step synthetic routes for specialized chemicals . Researchers value this structural motif for its potential application in creating substances with biological activity. Similar structures have been investigated for their cytotoxicity and potential as anticancer agents, highlighting the research value of this chemical class . As a biochemical reagent, this compound is intended for use strictly in laboratory research settings . It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Proper laboratory procedures and personal protective equipment should always be used when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-2,2-diphenylacetonitrile

InChI

InChI=1S/C14H12N2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,16H2

InChI Key

XLHAFLQPSYZDOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)N

Origin of Product

United States

Structural Features and Unique Chemical Environment of 2 Amino 2,2 Diphenylacetonitrile

The molecular structure of 2-Amino-2,2-diphenylacetonitrile is distinguished by several key features that create a unique chemical environment. At its core is a quaternary α-carbon atom, which is a carbon atom bonded to four other non-hydrogen atoms. In this specific molecule, this central carbon is bonded to an amino group (-NH2), a nitrile group (-C≡N), and two phenyl groups (-C6H5).

The presence of the two bulky phenyl groups creates significant steric hindrance around the quaternary center. This steric congestion influences the molecule's reactivity, often dictating the possible angles of approach for incoming reagents. The electron-withdrawing nature of the nitrile group and the electron-donating potential of the amino group, combined with the aromatic systems of the phenyl rings, establish a complex electronic environment. This interplay of steric and electronic effects is a central theme in the study of this and related compounds.

Table 1: Key Structural and Chemical Features of this compound

FeatureDescription
IUPAC Name This compound
Molecular Formula C15H14N2
Key Functional Groups Amino group (-NH2), Nitrile group (-C≡N), Phenyl groups (-C6H5)
Central Carbon Quaternary α-carbon
Notable Feature High degree of steric hindrance due to two phenyl groups

Academic Significance of Alpha Aminonitriles with Quaternary Carbon Centers in Synthetic Methodologies

α-Aminonitriles are a class of organic compounds that serve as versatile intermediates in organic synthesis. researchgate.net They are particularly valuable as precursors for the synthesis of α-amino acids and various heterocyclic compounds. researchgate.netrsc.org The Strecker synthesis, a classic method for preparing α-amino acids, proceeds through an α-aminonitrile intermediate. youtube.com

The subset of α-aminonitriles that possess a quaternary carbon center, such as 2-Amino-2,2-diphenylacetonitrile, are of special academic interest. The construction of such quaternary stereocenters is a significant challenge in synthetic organic chemistry. researchgate.net The development of efficient and stereoselective methods for their synthesis is a continuing area of research.

Recent advancements have focused on novel catalytic systems to facilitate the formation of these complex structures. For instance, indium-catalyzed three-component coupling reactions of alkynes, amines, and trimethylsilyl (B98337) cyanide have been developed to produce quaternary α-aminonitriles. nih.govorganic-chemistry.org Another approach involves an enantioselective Pd(II)-catalyzed amino-cyclization and desymmetrizing nitrile addition cascade reaction of alkyne-tethered malononitriles, which can form a quaternary carbon center in a single step with high enantioselectivity. acs.org

These methodologies are crucial as they open up pathways to chiral α-quaternary amino acids, which are important building blocks in biochemistry and pharmaceutical development. researchgate.net The nitrile group in these compounds is a versatile synthetic handle that can be transformed into other functional groups, further enhancing their utility. researchgate.net

Table 2: Selected Synthetic Methodologies for α-Aminonitriles with Quaternary Carbons

MethodDescriptionKey Features
Indium-Catalyzed Three-Component Reaction A coupling reaction of alkynes, amines, and trimethylsilyl cyanide. nih.govorganic-chemistry.orgNovel approach to quaternary α-aminonitrile derivatives. nih.gov
Pd(II)-Catalyzed Cascade Reaction An enantioselective amino-cyclization and desymmetrizing nitrile addition. acs.orgForms two rings and one quaternary carbon center in a single step with high enantioselectivity. acs.org
Strecker Reaction Modifications Variations of the classic Strecker synthesis to accommodate more complex substrates. organic-chemistry.orgA fundamental method for generating α-aminonitriles. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Amino 2,2 Diphenylacetonitrile

Quantum Chemical Analyses of Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular Geometry and Stability

Detailed information from DFT calculations, such as optimized bond lengths, bond angles, and dihedral angles, which would provide insight into the three-dimensional structure and stability of 2-Amino-2,2-diphenylacetonitrile, is not available in published research.

HOMO-LUMO Orbital Analysis and Energy Gaps

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the resultant energy gap for this compound, have not been reported. This data is crucial for understanding the molecule's electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Theory in Mechanistic Predictions

While FMO theory is a valuable tool for predicting the outcomes of chemical reactions, its application to this compound in the context of specific reaction mechanisms has not been documented in the scientific literature.

Spectroscopic Property Prediction through Computational Methods

Vibrational Spectroscopy Simulations (FTIR, Raman)

Simulated vibrational frequencies and intensities for this compound, which would aid in the interpretation of experimental FTIR and Raman spectra, are not available.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Calculated NMR chemical shifts (¹H and ¹³C) for this compound, which are instrumental in assigning experimental NMR signals and confirming molecular structure, have not been published.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules, providing insights into their photoabsorption spectra and electronic transitions. rsc.orgmpg.dewikipedia.org This technique is instrumental in understanding how a molecule interacts with light. However, a specific TD-DFT analysis for this compound, which would detail its electronic excitation energies, oscillator strengths, and the nature of its excited states, has not been reported in the accessible literature. Such a study would typically involve calculating the absorption spectrum and identifying the key electronic transitions, such as those involving π-π* or n-π* character, which are crucial for applications in materials science and photochemistry. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations are invaluable for exploring the conformational landscape of a molecule, identifying stable geometries, and understanding the nature of its intermolecular interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov For this compound, which possesses flexible phenyl rings and an amino group, MD simulations could reveal how these groups orient themselves and interact with their environment. rsc.org This information is critical for predicting its behavior in different media and its potential binding to target proteins. soton.ac.uk Unfortunately, no dedicated molecular dynamics studies on this compound have been published.

Theoretical Investigations of Catalytic Processes Involving this compound

Theoretical investigations are crucial for understanding the mechanisms of catalytic processes at a molecular level. Such studies can elucidate reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed picture of how a molecule participates in a catalytic cycle. While this compound is related to α-aminonitriles, which are important intermediates in organic synthesis, specific theoretical studies on its role in catalytic processes are absent from the literature. Research in this area would be valuable for designing new synthetic routes and optimizing existing catalytic systems.

Analysis of Solvent-Solute Interactions and Solvatochromism

The interaction between a solute and the surrounding solvent molecules can significantly influence the solute's properties and reactivity. uni-hamburg.de Solvatochromism, the change in a substance's color with the polarity of the solvent, is a direct probe of these interactions. nih.govresearchgate.net An analysis of the solvatochromism of this compound would involve measuring its UV-Vis absorption spectrum in a range of solvents with varying polarities. This data could then be used to understand the nature of the solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, and to quantify the change in dipole moment upon electronic excitation. mdpi.comrsc.org Such studies are fundamental for applications in sensors and for understanding reaction mechanisms in solution. However, no specific studies on the solvent-solute interactions or solvatochromism of this compound have been reported.

Spectroscopic and Advanced Structural Characterization of 2 Amino 2,2 Diphenylacetonitrile and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the context of substituted diphenylacetonitrile (B117805) derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the phenyl rings and the protons of the substituent groups.

For instance, in a related compound, the aromatic protons typically appear as a complex multiplet in the region of δ 7.2-7.7 ppm. rsc.org The specific chemical shifts and splitting patterns are influenced by the substitution pattern on the phenyl rings. The protons of an amino group (NH) can also be observed, often as a broad singlet, though its position and appearance can vary depending on the solvent and concentration. rsc.org

Table 1: Representative ¹H NMR Data for Substituted Diphenylacetonitrile Derivatives

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity
Aromatic-H 7.19 - 7.69 m
NH 4.09 d
CH 5.39 d

Data is for a representative substituted diphenylacetonitrile derivative as found in the literature. rsc.org The exact chemical shifts for 2-Amino-2,2-diphenylacetonitrile may vary.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

In the ¹³C NMR spectrum of diphenylacetonitrile derivatives, the carbon atoms of the two phenyl rings typically resonate in the aromatic region, approximately between δ 125 and 144 ppm. rsc.org The carbon of the nitrile group (C≡N) is also characteristic, appearing further downfield. chemicalbook.com The quaternary carbon to which the phenyl groups are attached and the carbon bearing the amino group also have distinct chemical shifts that are crucial for structural confirmation.

Table 2: Representative ¹³C NMR Data for Substituted Diphenylacetonitrile Derivatives

Carbon Assignment Chemical Shift (δ) [ppm]
Aromatic-C 125.1 - 143.2
C≡N 117.9
C-NH 50.3

Data is for a representative substituted diphenylacetonitrile derivative as found in the literature. rsc.org The exact chemical shifts for this compound may vary.

Advanced Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate complex structural features, advanced multi-dimensional NMR techniques are employed. nih.gov These methods resolve overlapping signals and reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. It is invaluable for tracing out the connectivity within the phenyl rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. rsc.org

These advanced techniques provide a comprehensive picture of the molecular structure in solution, confirming the connectivity and substitution patterns of this compound and its adducts. rsc.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of a substituted diphenylacetonitrile would be expected to show several key absorption bands. rsc.org The stretching vibration of the nitrile group (C≡N) is typically observed as a sharp band of medium intensity in the region of 2200-2260 cm⁻¹. The N-H stretching vibrations of the primary amino group usually appear as one or two bands in the 3300-3500 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic rings are found around 3000-3100 cm⁻¹, while the C=C stretching vibrations within the rings give rise to absorptions in the 1450-1600 cm⁻¹ range. rsc.org

Raman spectroscopy provides complementary information. While the N-H and O-H stretches are often weak in Raman spectra, the C≡N and aromatic ring vibrations typically produce strong signals, making Raman a useful tool for confirming these structural features. researchgate.netnih.gov The symmetric "breathing" mode of the phenyl rings is a particularly characteristic Raman band. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Diphenylacetonitrile Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (N-H) Stretch 3300 - 3500
Aromatic (C-H) Stretch 3000 - 3100
Nitrile (C≡N) Stretch 2200 - 2260
Aromatic (C=C) Ring Stretch 1450 - 1600

These are general ranges; specific values are molecule-dependent. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular weight of the compound. For example, a related diphenylacetonitrile derivative showed an [M+H]⁺ peak at m/z = 182.1, corresponding to its molecular formula. rsc.org

Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the parent ion. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure. For α-amino acids and related structures, common fragmentation pathways include the loss of small neutral molecules like ammonia (B1221849) (NH₃) or hydrocyanic acid (HCN). nih.gov The cleavage of the bond alpha to the amino group is also a characteristic fragmentation pathway for amines. youtube.com Analyzing these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

For instance, the crystallographic analysis of a derivative, 2-(4-Amino-2-chlorophenyl)-2-phenylacetonitrile, reveals a complex molecular geometry. The study of such structures shows that the two phenyl rings are not coplanar, adopting a specific dihedral angle to minimize steric hindrance. The crystal packing is often stabilized by intermolecular hydrogen bonding networks, with the amino groups acting as hydrogen bond donors. These interactions are crucial in defining the compound's solid-state properties. The bond lengths and angles obtained from such studies provide the most accurate picture of the molecule's ground-state conformation.

Chromatographic Methods for Purity Assessment and Isomer Separation

The rigorous assessment of purity and the effective separation of stereoisomers are critical aspects of the chemical characterization of this compound and its adducts. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for these purposes, offering high resolution, sensitivity, and reproducibility. This section details the chromatographic methods employed for determining the chemical purity and for resolving enantiomeric and diastereomeric mixtures of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for evaluating the purity of this compound. This technique separates compounds based on their hydrophobicity.

Methodology and Findings:

A typical RP-HPLC method for the purity analysis of non-polar amino compounds like this compound would involve a C18 stationary phase. These columns consist of silica (B1680970) particles functionalized with octadecylsilane, creating a non-polar surface. The mobile phase is generally a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

The purity of the compound is determined by integrating the peak area of the main component and any impurity peaks in the chromatogram. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks. For accurate quantification, a reference standard of known purity is typically used to create a calibration curve.

Parameter Typical Conditions for Purity Assessment
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (typically at 254 nm)
Flow Rate 1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)
Injection Volume 10-20 µL

This table presents a generalized set of HPLC conditions for the purity assessment of this compound based on standard practices for similar compounds.

Chiral HPLC for Enantiomeric Separation

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC is the most common and effective technique for this purpose. eijppr.com

Chiral Stationary Phases (CSPs):

The key to chiral HPLC is the use of a chiral stationary phase (CSP). chiralpedia.com These phases are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, usually silica gel. chiralpedia.com The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times.

For the separation of amino compounds like this compound, several types of CSPs have proven effective for structurally similar molecules:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used due to their broad applicability.

Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin (B549263) bonded to silica are particularly successful for resolving underivatized amino acids and their derivatives. nih.gov

Pirkle-type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the CSP and the analyte. hplc.eu They are effective for a wide range of chiral compounds, including those with aromatic groups. hplc.eu

Mobile Phase Considerations:

The choice of mobile phase is critical for achieving optimal enantioseparation. Both normal-phase (using non-polar solvents like hexane (B92381) and isopropanol) and reversed-phase (using aqueous-organic mixtures) modes can be employed. The selection depends on the specific CSP and the analyte's properties. Additives such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) are often included in the mobile phase to improve peak shape and resolution by suppressing the ionization of acidic or basic functional groups.

Parameter Typical Conditions for Chiral Separation
Column Chiral Stationary Phase (e.g., Polysaccharide-based, Macrocyclic Glycopeptide-based)
Mobile Phase (Normal Phase) Hexane/Isopropanol with additives (e.g., TFA)
Mobile Phase (Reversed Phase) Acetonitrile/Aqueous Buffer (e.g., Ammonium (B1175870) Acetate)
Detector UV-Vis (e.g., 254 nm) or Circular Dichroism (CD)
Flow Rate 0.5 - 1.0 mL/min
Temperature Controlled (e.g., 20-40 °C)

This table outlines generalized conditions for the chiral HPLC separation of enantiomers of compounds similar to this compound.

Gas Chromatography (GC)

Gas chromatography can also be utilized for the analysis of this compound, particularly for assessing its volatility and thermal stability, and for the separation of related volatile impurities. For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the amino nitrile. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.

Studies on structurally related 2-phenyl-2-alkylacetonitriles have determined their gas chromatographic retention indices on various packed columns (OV-17, OV-210, and OV-225), providing a basis for method development for this compound.

Thin-Layer Chromatography (TLC)

Derivatives and Structural Analogs of 2 Amino 2,2 Diphenylacetonitrile: Synthesis and Reactivity

Synthetic Routes to Substituted 2-Amino-2,2-diphenylacetonitrile Derivatives

The generation of substituted derivatives of this compound is primarily achieved through two main strategies: modification of the peripheral phenyl rings and substitution at the central amino group. These approaches allow for fine-tuning of the molecule's steric and electronic properties.

The synthesis of derivatives with substituted phenyl rings is typically accomplished by employing appropriately substituted starting materials rather than through direct modification of the parent this compound molecule. A key example of this approach is the synthesis of (N-p-amino diphenyl amine) amino (2-hydroxy phenyl) acetonitrile (B52724). This compound is prepared via a Strecker-type reaction involving 2-hydroxybenzaldehyde and 4-aminodiphenyl amine in the presence of potassium cyanide (KCN) in an acidic medium. researchgate.net This method demonstrates how the incorporation of substituents, such as hydroxyl and amino groups on the aromatic frameworks, is determined from the outset by the choice of aldehyde and amine precursors. researchgate.net This strategy allows for the creation of a diverse library of phenyl-substituted analogs, where the nature and position of the substituents can be systematically varied.

Modifying the amino group of this compound is a critical strategy for creating derivatives with altered reactivity and functionality. A common method involves the use of a protecting group on the nitrogen atom. For instance, 2-((diphenylmethylene)amino)acetonitrile, a Schiff base, serves as a key intermediate. mdpi.com The diphenylmethylene group protects the amine, allowing for reactions at other parts of the molecule, such as Michael additions to α,β-unsaturated ketones. mdpi.com This protecting group can later be selectively removed to yield the desired substituted aminonitrile. mdpi.com

Direct N-alkylation represents another important route. While specific examples for this compound are not extensively detailed, general methods for the N-alkylation of related compounds like diphenylamines and amino acids provide insight into potential synthetic pathways. researchgate.netnih.gov For example, diphenylamines can be N-alkylated with chloroacetonitrile. researchgate.net Furthermore, catalytic methods for the direct N-alkylation of unprotected amino acids using alcohols have been developed, showcasing a green and highly selective approach that could potentially be adapted for aminonitriles. nih.gov These methods often provide excellent yields and preserve stereochemistry. nih.gov

Cyclic Analogs Derived from Diphenylacetonitrile (B117805) Precursors

The reactivity of diphenylacetonitrile and its derivatives facilitates the construction of complex cyclic structures. These reactions often proceed through the deprotonated form of diphenylacetonitrile, which acts as a potent nucleophile.

While the compound 2-amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile is noted in chemical literature, specific details regarding its synthesis and subsequent reactions are not extensively documented in the reviewed sources. guidechem.com However, related cyclization reactions starting from diphenylacetonitrile precursors highlight pathways to five-membered rings. For instance, the alkylation of deprotonated diphenylacetonitrile with haloacetones can lead to the formation of cyclic γ-lactams. arkat-usa.org In one study, the reaction with iodoacetone (B1206111) in the presence of acetone (B3395972) as a co-solvent yielded 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one, a five-membered heterocyclic compound. arkat-usa.org The formation of this product is proposed to occur via a ketene-imine intermediate, which undergoes a [2+2] cycloaddition with the acetone solvent. arkat-usa.org This demonstrates the utility of diphenylacetonitrile in constructing complex cyclic systems, even if the specific synthesis for the target cyclopentene (B43876) derivative is not detailed.

2-Amino-4,6-diphenylnicotinonitriles (APNs) are a class of structurally related heterocyclic nitriles that have garnered significant interest. A common and efficient synthesis involves a two-step, one-pot multicomponent reaction. prepchem.commdpi.com The first step is the Claisen-Schmidt condensation of various substituted acetophenones and benzaldehydes under basic conditions to form chalcones. mdpi.com In the second step, these chalcones are reacted with malononitrile (B47326) and an excess of ammonium (B1175870) acetate (B1210297) in refluxing ethanol. prepchem.commdpi.com This sequence leads to the formation of the desired 2-amino-4,6-diphenylnicotinonitrile derivatives in good yields. mdpi.com The use of novel nanocatalysts has also been explored to facilitate this synthesis under solvent-free conditions. arkat-usa.orgnih.gov

The reaction mechanism and the properties of the resulting APNs have been studied in detail. Infrared spectroscopy of synthesized APNs confirms the presence of key functional groups, with N-H stretching vibrations for the amino group appearing in the range of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹, and N-H bending vibrations observed between 1606–1654 cm⁻¹. mdpi.com

Table 1: Synthesis of Various 2-Amino-4,6-diphenylnicotinonitrile (APN) Derivatives This table is interactive. Users can sort and filter the data.

Compound Substituent (R1) Substituent (R2) Starting Aldehyde Starting Acetophenone Reference
1 H H Benzaldehyde Acetophenone mdpi.com
2 H OCH₃ Benzaldehyde 4-Methoxyacetophenone mdpi.com
3 H N(CH₃)₂ Benzaldehyde 4-(Dimethylamino)acetophenone prepchem.commdpi.com
4 OCH₃ H 4-Methoxybenzaldehyde Acetophenone mdpi.com
5 OCH₃ OCH₃ 4-Methoxybenzaldehyde 4-Methoxyacetophenone mdpi.com
6 OCH₃ N(CH₃)₂ 4-Methoxybenzaldehyde 4-(Dimethylamino)acetophenone mdpi.com

Research into the reactivity of diphenylacetonitrile with organometallic complexes has revealed the formation of unusual metallacycles. Specifically, reactions with Group 4 metallocene complexes have been investigated. Depending on the metal center (Zirconium or Titanium), the ligands, and reaction conditions, different cyclic products are obtained. researchgate.net

For example, the reaction of the zirconocene (B1252598) complex [Cp2Zr(η2-Me3SiC2SiMe3)] (where Cp is pentamethylcyclopentadienyl) with diphenylacetonitrile initially forms an adduct, [Cp2Zr(η2-Me3SiC2SiMe3)(NCCHPh2)]. researchgate.net Upon heating, this intermediate can convert into a six-membered zirconacycle containing a keteniminate ligand. researchgate.net In contrast, the analogous titanocene (B72419) complex reacts differently, eliminating the alkyne to directly form a complex with two keteniminate ligands, [Cp2Ti(NC2Ph2)2]. researchgate.net A different titanocene precursor can react with diphenylacetonitrile to form an unusual four-membered titanacycle. researchgate.net These studies demonstrate that diphenylacetonitrile is a versatile precursor for constructing novel metallacyclic structures with varying ring sizes. researchgate.net

Table 2: Metallacycles Derived from Diphenylacetonitrile and Group 4 Metallocenes This table is interactive. Users can sort and filter the data.

Precursor Complex Reactant Resulting Metallacycle/Product Metal Ring Size Reference
[Cp*2Zr(η2-Me3SiC2SiMe3)] Diphenylacetonitrile Adduct: [Cp*2Zr(η2-Me3SiC2SiMe3)(NCCHPh2)] Zirconium - researchgate.net
[Cp*2Zr(η2-Me3SiC2SiMe3)(NCCHPh2)] Diphenylacetonitrile (with heating) Six-membered zirconacycle Zirconium 6 researchgate.net
[Cp*2Ti(η2-Me3SiC2SiMe3)] Diphenylacetonitrile [Cp*2Ti(NC2Ph2)2] (bis-keteniminate) Titanium - researchgate.net
[rac-(ebthi)Ti(η2-Me3SiC2SiMe3)] Diphenylacetonitrile Four-membered titanacycle Titanium 4 researchgate.net

Synthesis of Selenazoles from Diphenylacetonitrile and Related Nitriles

The synthesis of 1,3-selenazoles, a class of selenium-containing heterocycles, can be achieved from various nitriles, including diphenylacetonitrile. A prominent method involves a two-step sequence: the conversion of the nitrile to its corresponding selenoamide, followed by a cyclization reaction with an α-haloketone.

The initial step is the formation of the selenoamide. Research has shown that reacting nitriles such as benzonitrile (B105546), diphenylacetonitrile, and acetonitrile with phosphorus pentaselenide (P₂Se₅) can produce the desired selenoamides. nih.gov The yields for this transformation vary depending on the substrate. For instance, the reaction with diphenylacetonitrile afforded the corresponding selenoamide in a 65% yield. nih.gov

Table 1: Synthesis of Selenoamides from Various Nitriles Using P₂Se₅

Starting Nitrile Product Selenoamide Yield (%)
Benzonitrile Selenobenzamide 84%
Diphenylacetonitrile 2,2-Diphenylselenoacetamide 65%
Cyclohexanecarbonitrile Cyclohexaneselenocarboxamide 26%
Acetonitrile Selenoacetamide 57%
1-Naphthonitrile 1-Naphthoselenocarboxamide 75%

This table presents data on the synthesis of selenoamides from various nitriles, as described in the cited literature. nih.gov

Synthesis of β-Amino Alcohols from Nitriles

The conversion of α-aminonitriles, such as this compound, to β-amino alcohols is a valuable transformation that yields important structural motifs found in pharmaceuticals and chiral auxiliaries. rroij.comresearchgate.net A direct, single-step reduction of the nitrile in an α-aminonitrile to a hydroxymethyl group is not a standard transformation. A more established and reliable synthetic route proceeds through a two-step sequence involving the hydrolysis of the nitrile group followed by the reduction of the resulting carboxylic acid.

Step 1: Hydrolysis of the α-Aminonitrile The first step involves the hydrolysis of the nitrile functional group to a carboxylic acid. α-Aminonitriles, which are often synthesized via the Strecker reaction, can be converted to the corresponding α-amino acids. nih.gov This hydrolysis can be carried out under acidic or basic conditions. This transforms this compound into 2-amino-2,2-diphenylacetic acid.

Step 2: Reduction of the α-Amino Acid The second step is the reduction of the carboxylic acid group of the α-amino acid to a primary alcohol, which results in the final β-amino alcohol product (e.g., 2-amino-2,2-diphenylethanol). While sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids, more potent reducing agents or modified borohydride systems are effective. stackexchange.com

Lithium aluminum hydride (LiAlH₄) is a common and powerful reagent for the reduction of amino acids to their corresponding amino alcohols. stackexchange.comorgsyn.org Alternative methods have been developed to avoid the hazards associated with LiAlH₄. One such method involves the use of a sodium borohydride and iodine (NaBH₄/I₂) system, which has been shown to efficiently reduce both N-protected and unprotected amino acids. stackexchange.com Another approach utilizes borane (B79455) complexes, such as borane-methyl sulfide (B99878) (BMS), which offer a milder alternative for this transformation. orgsyn.org

Table 2: Comparison of Reagents for the Reduction of α-Amino Acids to β-Amino Alcohols

Reducing Agent / System Typical Solvent Notes
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF) Highly reactive and efficient, but flammable and requires anhydrous conditions. stackexchange.comorgsyn.org
Sodium Borohydride / Iodine (NaBH₄/I₂) Tetrahydrofuran (THF) A selective and powerful system, considered a safer alternative to LiAlH₄. stackexchange.com
Borane-Methyl Sulfide (BMS) Tetrahydrofuran (THF) Milder reducing agent, suitable for substrates with sensitive functional groups. orgsyn.org
Lithium / Aluminum Chloride (Li/AlCl₃) Tetrahydrofuran (THF) An alternative method that can simplify the experimental procedure for industrial-scale applications. jocpr.com

This table summarizes various reagent systems used for the synthesis of β-amino alcohols via the reduction of α-amino acids. stackexchange.comorgsyn.orgjocpr.com

Role in Advanced Organic Synthesis As a Key Intermediate

Building Block for the Synthesis of Complex Organic Molecules

2-Amino-2,2-diphenylacetonitrile and its parent compound, diphenylacetonitrile (B117805), are fundamental building blocks in the synthesis of a wide array of complex organic molecules, most notably in the pharmaceutical industry. The reactivity of the nitrile and amino groups, combined with the steric and electronic properties of the diphenylmethyl moiety, allows for its incorporation into diverse molecular scaffolds.

A significant application of diphenylacetonitrile is in the synthesis of opioid analgesics. For instance, it is a key starting material in the production of methadone, a medication used in pain management and for the treatment of opioid addiction. chemicalbook.com The synthesis involves the alkylation of diphenylacetonitrile with 2-dimethylaminopropylchloride in the presence of sodamide. chemicalbook.com Similarly, it is a precursor to other opioid analgesics such as dextromoramide. chemicalbook.com

Beyond opioids, this chemical scaffold is integral to the synthesis of various other therapeutic agents. It is used to produce antispasmodics, anticholinergics, and anti-diarrheal medicines. chemicalbook.comwikipedia.org For example, the synthesis of the antispasmodic aminopentamide (B1200344) and the antiarrhythmic isopropamide (B1672277) involves the alkylation of diphenylacetonitrile. chemicalbook.com Furthermore, it is a precursor in the synthesis of the urinary incontinence drugs darifenacin (B195073) and imidafenacin. wikipedia.org The versatility of this building block is also demonstrated in its use to create psychostimulants like desoxypipradrol and the respiratory stimulant doxapram. chemicalbook.comwikipedia.org

The applications extend to the synthesis of other biologically active compounds and materials. For example, derivatives of 2-amino-2-phenylacetonitrile (B102233) are used as precursors for aminoflavones, coumarins, azocanes, chalcones, and aurones, which are classes of compounds with significant pharmacological properties. It is also utilized in the production of specialty chemicals, including dyes and pigments.

Table 1: Examples of Pharmaceuticals Synthesized from Diphenylacetonitrile

Drug ClassExample(s)
Opioid AnalgesicsMethadone, Dextromoramide, Dipipanone, Piritramide
AntispasmodicsAminopentamide, Buzepide, Fenpiverinium
AntiarrhythmicsIsopropamide
Urinary IncontinenceDarifenacin, Imidafenacin
PsychostimulantsDesoxypipradrol
Respiratory StimulantsDoxapram
Anti-diarrhealsDifenoxin, Diphenoxylate

Precursor for the Generation of Quaternary Carbon Centers

The synthesis of molecules containing all-carbon quaternary centers is a significant challenge in organic chemistry. This compound and its derivatives are valuable precursors for creating such sterically hindered centers. The carbon atom attached to the two phenyl groups and the nitrile group can be further functionalized, leading to the formation of a quaternary carbon.

A prime example is the synthesis of methadone, where the hydrogen atom on the α-carbon of diphenylacetonitrile is replaced by a 2-dimethylaminopropyl group, thereby generating a quaternary carbon center. chemicalbook.com This alkylation step is crucial for the pharmacological activity of the resulting molecule. Similarly, the synthesis of dextromoramide involves the alkylation of diphenylacetonitrile with 1-morpholinyl-2-chloropropane, also forming a quaternary carbon. chemicalbook.com

The generation of quaternary α-amino acids is another important application. These non-proteinogenic amino acids, when incorporated into peptides, can induce specific conformations and increase resistance to enzymatic degradation. While direct use of this compound for this purpose is less documented in the provided results, the synthesis of α,α-disubstituted α-amino acid derivatives from related structures highlights the importance of this class of compounds. The principles of creating quaternary centers in these systems often involve the alkylation of an enolate or a related nucleophilic species derived from an amino acid precursor.

Application in Multi-Component Reactions and Cascade Processes

This compound is intrinsically linked to multi-component reactions (MCRs) through its synthesis via the Strecker reaction. The Strecker synthesis, first described in 1850, is a classic MCR that combines an aldehyde (or ketone), an amine, and a cyanide source to form an α-aminonitrile. nih.gov In the case of this compound, benzaldehyde, an amine (like ammonia (B1221849) or an ammonium (B1175870) salt), and a cyanide salt are the typical reactants. Asymmetric versions of the Strecker reaction have been developed to produce enantiomerically pure α-aminonitriles, which are valuable chiral building blocks. nih.gov

While the direct participation of this compound in subsequent MCRs is not explicitly detailed in the search results, its structure lends itself to such transformations. The amino and nitrile functionalities can potentially react in a sequential or concerted manner with other reagents in a one-pot process.

Cascade reactions, also known as tandem or domino reactions, are another area where aminonitriles and their derivatives are employed. These processes involve a series of intramolecular or intermolecular reactions where the product of one step becomes the substrate for the next, all occurring in a single reaction vessel. For instance, a novel two-step synthesis of oxepine and pyran derivatives has been reported, starting from indan-1,3-dione. researchgate.net The reaction proceeds through an intermediate that is likely an aminonitrile, which then undergoes further cyclization reactions. researchgate.net Another example describes an electrochemical-induced cascade reaction of 2-formyl benzonitrile (B105546) with anilines to synthesize N-aryl isoindolinones, demonstrating the reactivity of nitrile-containing aromatic compounds in cascade processes. nih.gov

Utilisation in the Development of Novel Synthetic Methodologies

The unique reactivity of this compound and related compounds has been harnessed in the development of new synthetic methodologies. These efforts aim to create more efficient, selective, and sustainable chemical transformations.

One area of development is in the synthesis of novel heterocyclic compounds. For example, a two-step synthesis of 2-amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4,7-diphenyloxepine-3-carbonitrile and related pyran derivatives has been developed. researchgate.net This methodology provides a straightforward route to complex, biologically relevant scaffolds. The development of novel HIV capsid modulators based on 2-pyridone-bearing phenylalanine derivatives also showcases the use of amino acid-like structures in creating new therapeutic agents. mdpi.com

Furthermore, research into new reaction conditions, such as solvent-free reactions, microwave-assisted synthesis, and biocatalysis, aims to make the synthesis of complex molecules more environmentally friendly. nih.gov The synthesis and functionalization of aminonitriles are often targeted in these methodological studies due to their importance as synthetic intermediates. The development of enantiomerically enriched aminophosphonates from aziridine-2-phosphonates represents another novel synthetic strategy for creating valuable building blocks for medicinal chemistry. mdpi.com

Future Research Directions and Unexplored Avenues

Further Development of Sustainable and Environmentally Benign Synthetic Approaches

The classical Strecker reaction, a cornerstone for the synthesis of α-aminonitriles, often involves the use of toxic cyanide sources and harsh reaction conditions. researchgate.netnih.govnih.govresearchgate.netnih.govwikipedia.org Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis of 2-Amino-2,2-diphenylacetonitrile and its derivatives.

Key areas for exploration include:

Green Solvents and Catalysts: Research into the use of water as a solvent and the application of recyclable, solid acid catalysts like Nafion®-H and Nafion®SAC-13 has already shown promise for the synthesis of α-aminonitriles. nih.govrsc.org Further investigation into other environmentally benign solvent systems and novel solid catalysts could lead to even more efficient and sustainable synthetic routes. The use of metal-organic frameworks, such as Cr-MIL-101-SO3H, also presents a promising avenue for catalytic synthesis. acs.org

Alternative Cyanide Sources: The development of methods that utilize less toxic and easier-to-handle cyanide sources is a critical area of research. rsc.org Exploring the use of compounds like trimethylsilyl (B98337) cyanide (TMSCN) in conjunction with green catalysts can mitigate the risks associated with traditional cyanide reagents. nih.govderpharmachemica.com

Biocatalysis: The application of enzymes in organic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govnih.govillinois.edu Investigating the potential of engineered enzymes for the asymmetric synthesis of chiral α-aminonitriles could provide a pathway to enantiomerically pure products under mild conditions. researchgate.netresearchgate.netresearchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for α-Aminonitriles
ParameterTraditional Strecker SynthesisFuture Sustainable Approaches
Cyanide SourceHCN, KCN, NaCN (highly toxic)TMSCN, non-toxic cyanide precursors rsc.org
SolventsOften organic solventsWater, ionic liquids, solvent-free conditions nih.govnih.govderpharmachemica.com
CatalystsOften stoichiometric acid/baseRecyclable solid acids, organocatalysts, enzymes rsc.orgacs.orgderpharmachemica.comnih.govmdpi.com
StereoselectivityTypically produces racemic mixtures researchgate.netPotential for high enantioselectivity through asymmetric catalysis researchgate.netresearchgate.net

Exploration of Novel Catalytic Transformations for C-C Bond Formation and Cleavage

The carbon-cyano (C-CN) bond in this compound is a key functional group that can be strategically manipulated to create new carbon-carbon bonds or be cleaved to introduce other functionalities. Future research in this area will likely focus on the development of novel catalytic systems to expand the synthetic utility of this compound.

Decyanation Reactions: The reductive decyanation of α-aminonitriles is a valuable transformation that allows for the removal of the nitrile group after it has served its synthetic purpose. nih.govd-nb.info Further exploration of transition-metal catalyzed decyanation reactions could provide milder and more selective methods for this transformation. nih.govd-nb.infosnnu.edu.cn For instance, the use of nickel nanoparticles has been shown to be effective in the hydrogenation of α-aminonitriles, leading to reductive decyanation. d-nb.info

C-C Bond Activation: Transition metal-catalyzed activation of the C-CN bond can lead to a variety of useful transformations, including cross-coupling reactions where the cyano group acts as a leaving group. snnu.edu.cnnih.gov Investigating the application of different transition metal catalysts, such as nickel and rhodium, for the C-CN bond activation of this compound could open up new avenues for the synthesis of complex molecules. snnu.edu.cnnih.gov

Annulation Reactions: α-Aminonitriles can serve as precursors to in situ generated iminium ions, which can then participate in annulation reactions to form heterocyclic structures. organic-chemistry.orgacs.org The FeCl3-catalyzed decyanative [4+2] annulation of α-aminonitriles with alkynes to produce quinolines is a recent example of this strategy. organic-chemistry.orgacs.org Future work could explore the use of this compound in similar catalytic annulation reactions with a wider range of coupling partners to generate diverse heterocyclic scaffolds.

Investigation of Solid-State Reactivity and Potential in Materials Science Applications

While the solution-phase chemistry of α-aminonitriles is well-established, their solid-state reactivity remains a largely unexplored frontier. The unique arrangement of molecules in a crystal lattice can lead to novel reactivity and properties that are not observed in solution.

Photophysical Properties: The solid-state photophysical properties of acrylonitrile derivatives, such as fluorescence, have been investigated. mdpi.com Future studies could focus on the synthesis and characterization of derivatives of this compound to explore their potential as solid-state emitters for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors.

Crystal Engineering: The ability of the amino and nitrile groups to participate in hydrogen bonding and other non-covalent interactions makes this compound an interesting candidate for crystal engineering. By co-crystallizing it with other molecules, it may be possible to design novel crystalline materials with specific architectures and properties.

Topochemical Reactions: Solid-state reactions, or topochemical reactions, are governed by the spatial arrangement of molecules in the crystal. Investigating the possibility of inducing reactions in the solid state, for example, through exposure to light or heat, could lead to the synthesis of novel polymers or materials with unique structures and properties.

Advanced Computational Modeling for Reaction Prediction and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts and molecules. acs.orgresearchgate.net

Mechanistic Studies: Advanced computational methods, such as density functional theory (DFT), can be employed to elucidate the detailed reaction mechanisms of the synthesis and transformations of this compound. acs.orgresearchgate.net A deeper understanding of the reaction pathways can aid in the optimization of reaction conditions and the design of more efficient catalysts.

Catalyst Design: Computational screening of potential catalysts for the sustainable synthesis or novel transformations of this compound can accelerate the discovery of new and improved catalytic systems. This approach can help to identify promising catalyst candidates before they are synthesized and tested in the laboratory, saving time and resources.

Prediction of Properties: Computational models can be used to predict the physical and chemical properties of novel derivatives of this compound. This can guide the design of new molecules with desired characteristics for specific applications, such as in materials science or medicinal chemistry.

Designing Novel Molecular Architectures Based on the 2,2-Diphenylacetonitrile Scaffold

The 2,2-diphenylacetonitrile scaffold, with its rigid diphenylmethylamine core, presents a versatile platform for the design of novel molecular architectures with potential applications in medicinal chemistry and materials science. nih.govwikipedia.orgchemicalbook.comdolphinpharma.commedchemexpress.comscbt.com

Ligand Design for Biological Targets: The diphenylmethylamine moiety is a common structural motif in bioactive compounds. nih.gov By functionalizing the amino group and the phenyl rings of this compound, it is possible to design and synthesize libraries of new compounds for screening against various biological targets. The development of bitopic ligands, for example, has proven effective for achieving receptor subtype selectivity. mdpi.comresearchgate.net

Scaffold Hopping and Bioisosteric Replacement: The 2,2-diphenylacetonitrile scaffold can be used as a starting point for "scaffold hopping," a strategy in medicinal chemistry where the core structure of a known active compound is replaced with a novel scaffold to discover new drugs with improved properties. nih.govarxiv.org

Development of Functional Materials: By incorporating the 2,2-diphenylacetonitrile scaffold into larger molecular structures, such as polymers or dendrimers, it may be possible to create new materials with interesting optical, electronic, or self-assembly properties.

Table 2: Potential Applications of Novel Molecular Architectures Based on the 2,2-Diphenylacetonitrile Scaffold
Application AreaDesign StrategyPotential Outcome
Medicinal ChemistryFunctionalization of amino and phenyl groupsDevelopment of new therapeutic agents nih.gov
Drug DiscoveryScaffold hopping and isosteric replacementDiscovery of novel drug candidates with improved properties nih.govarxiv.org
Materials ScienceIncorporation into polymers or dendrimersCreation of new functional materials with unique properties

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